(5S,6R)-5,6-diphenyl-2-morpholinone

Asymmetric Synthesis Cycloaddition Spirooxindole

For asymmetric synthesis, the (5S,6R) configuration of 5,6-diphenyl-2-morpholinone is non-negotiable — it dictates anti-selectivity and enantiomeric excess. Generic isomers fail. This validated chiral auxiliary reliably produces N-protected α-amino acids and spirooxindole scaffolds (as per Organic Syntheses protocols). Secure verified 98% purity. Order now to avoid synthesis bottlenecks.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 144538-22-7
Cat. No. B122771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6R)-5,6-diphenyl-2-morpholinone
CAS144538-22-7
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1
InChIKeyLTPOSIZJPSDSIL-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing (5S,6R)-5,6-Diphenyl-2-morpholinone (CAS 144538-22-7) as a High-Fidelity Chiral Auxiliary


(5S,6R)-5,6-Diphenyl-2-morpholinone (CAS: 144538-22-7) is a chiral morpholin-2-one derivative with a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol . It is primarily recognized as a versatile and reliable chiral building block or auxiliary in organic synthesis, particularly for the asymmetric construction of enantiomerically enriched α-amino acids and other complex targets [1]. The compound features a morpholin-2-one core substituted with phenyl groups at the 5 and 6 positions, and its specific (5S,6R) stereochemistry is crucial for its function, as it dictates the sense of stereoinduction in subsequent reactions . Its applications are well-documented in established synthetic protocols and patents, confirming its established role in academic and industrial chemical research [2].

The Case Against Generic Substitution: Why Alternative Morpholinones and Auxiliaries Cannot Replace (5S,6R)-5,6-Diphenyl-2-morpholinone


Substituting (5S,6R)-5,6-diphenyl-2-morpholinone (CAS 144538-22-7) with a different stereoisomer, such as the (5R,6S) or (5R,6R) isomer, or a structurally similar morpholinone is not scientifically sound due to the critical role of its specific stereochemistry in asymmetric induction. The diphenylmorpholinone template's (5S,6R) configuration enforces a predictable and highly selective 'anti-' approach of new substituents, a feature that is directly inverted or abolished when other stereoisomers are used [1]. Generic substitution would lead to a loss of stereocontrol, resulting in different enantiomers, lower yields of the desired product, and potentially inactive or differently active compounds [2]. The following quantitative evidence demonstrates that this compound's value is not in its core scaffold alone, but in its precise, verifiable performance characteristics in specific, established applications.

Quantitative Performance Comparison: (5S,6R)-5,6-Diphenyl-2-morpholinone vs. Key Comparators


Diastereoselectivity in Azomethine Ylide [1,3]-Dipolar Cycloadditions

In the formation of spirooxindole pyrrolidines via [1,3]-dipolar cycloaddition, the use of (5S,6R)-5,6-diphenylmorpholin-2-one-derived azomethine ylides provides moderate to excellent regio- and diastereoselectivity [1]. While specific d.e. values are not tabulated for direct comparator experiments in the available abstract, the methodology describes a highly stereocontrolled process that is contingent on the specific stereochemistry of the morpholinone template, which would be altered or absent with the use of other stereoisomers or achiral ylide precursors [1].

Asymmetric Synthesis Cycloaddition Spirooxindole Diastereoselectivity

Reaction Yield in the Synthesis of a Key Pharmaceutical Intermediate

A patent application describes the synthesis of an MI-1061 based derivative where the first step utilizes (5R,6S)-5,6-diphenyl-2-morpholinone (the enantiomer of the target compound) in a reaction with cyclohexanone, achieving a yield of 64% [1]. While this uses the opposite enantiomer, it demonstrates the viability and established synthetic utility of the diphenylmorpholinone scaffold in complex molecule construction, providing a cross-study comparable benchmark for the expected performance of the (5S,6R) enantiomer in similar transformations [1]. No alternative catalyst or auxiliary was evaluated in this specific step.

Medicinal Chemistry MI-1061 Synthesis Reaction Yield

Predictable Sense of Stereoinduction in α-Amino Acid Synthesis

The diphenylmorpholinone template, when used in its (5S,6R) configuration, provides a highly predictable sense of stereoinduction, with new substituents being added anti- to the phenyl groups [1]. This predictable outcome is a key differentiator from other chiral auxiliaries where the stereochemical course may be less reliable or dependent on the specific substrate. The antipode (5R,6S) template is also commercially available, allowing for the equally efficient synthesis of the opposite enantiomer, a strategic advantage not offered by all chiral auxiliaries [1].

Asymmetric Synthesis α-Amino Acids Chiral Auxiliary Stereoinduction

Primary Application Scenarios for (5S,6R)-5,6-Diphenyl-2-morpholinone in Academic and Industrial Research


Synthesis of Enantiomerically Pure α-Amino Acids and Derivatives

This compound is a premier chiral auxiliary for the asymmetric synthesis of N-protected α-amino acids. Its (5S,6R) configuration reliably directs the addition of electrophiles to the α-carbon anti- to the phenyl groups, providing high diastereoselectivity. After the desired alkylation, the auxiliary is cleaved to release the enantiomerically enriched amino acid. This method is validated in Organic Syntheses and is a cornerstone of research-scale production of unnatural and isotopically labeled amino acids [1].

Asymmetric Cycloaddition Reactions to Construct Complex Heterocycles

The compound serves as an effective precursor to chiral azomethine ylides, which can then engage in [1,3]-dipolar cycloaddition reactions with various dipolarophiles. This approach has been successfully applied to the synthesis of spirooxindole pyrrolidines, a privileged scaffold found in numerous natural products and pharmaceutical candidates, with good to excellent regio- and diastereoselectivity [2].

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

As demonstrated in patent literature, the diphenylmorpholinone scaffold (including its enantiomer) is a validated starting material for synthesizing more complex, biologically active compounds, such as derivatives of the MDM2 inhibitor MI-1061 [3]. Its reliable reactivity profile and ability to introduce stereochemistry make it a strategic choice in medicinal chemistry for building targeted libraries or key intermediates.

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